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Compound of Interest

Compound Name: Fmoc-Thr(TBDMS)-OH

Cat. No.: B557370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-methylation of amino acids is a critical modification in peptide-based drug design, often

leading to improved metabolic stability, cell permeability, and conformational control. This

document provides a detailed protocol for the synthesis of Fmoc-N-Me-Thr(tBu)-OH from its

precursor, Fmoc-Thr(tBu)-OH, utilizing a solid-phase approach. The methodology is based on

the Biron-Kessler method, employing a 2-chlorotrityl chloride (2-CTC) resin as a temporary

protecting group for the carboxylic acid. This strategy allows for efficient N-methylation with

high yield and purity. Two common methylating agents, dimethyl sulfate and methyl iodide, are

compared.

Introduction
The incorporation of N-methylated amino acids into peptide sequences is a widely used

strategy to enhance the therapeutic properties of peptides. N-methylation can protect against

enzymatic degradation, modulate receptor affinity and selectivity, and improve pharmacokinetic

profiles. The synthesis of Fmoc-protected N-methylated amino acids is therefore of significant

interest for solid-phase peptide synthesis (SPPS). This application note details a robust and

reproducible solid-phase protocol for the preparation of Fmoc-N-Me-Thr(tBu)-OH, a valuable

building block for the synthesis of complex peptides.
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Overall Reaction Scheme
Experimental Protocols
This protocol is adapted from the work of Román et al. (2023).[1][2]

Materials:

Fmoc-Thr(tBu)-OH

2-chlorotrityl chloride (2-CTC) resin

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Piperidine

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

2,4,6-Collidine

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

2-Mercaptoethanol

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

Diisopropylethylamine (DIEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Methanol (MeOH)

Acetonitrile (ACN)
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Water

Protocol:

Loading of Fmoc-Thr(tBu)-OH onto 2-CTC Resin:

Swell 2-CTC resin in DCM for 30 minutes.

Dissolve Fmoc-Thr(tBu)-OH (4 equivalents) and DIEA (8 equivalents) in DCM.

Add the amino acid solution to the resin and shake for 2 hours at room temperature.

Cap any remaining active sites on the resin by adding methanol (0.8 mL per gram of resin)

and shaking for 30 minutes.

Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes.

Repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

Wash the resin with DMF (5x) and DCM (5x).

o-Nitrobenzenesulfonyl (o-NBS) Protection:

Swell the resin in DCM.

Add a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (4 equivalents) in DCM.

Shake for 2 hours at room temperature.

Wash the resin with DCM (5x).

N-Methylation:

Strategy A: Using Dimethyl Sulfate
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Add a solution of DBU (5 equivalents) and dimethyl sulfate (10 equivalents) in DMF to

the resin.

Shake for 10 minutes at room temperature. Repeat this step once.

Strategy B: Using Methyl Iodide

Add a solution of DBU (5 equivalents) and methyl iodide (10 equivalents) in DMF to the

resin.

Shake for 10 minutes at room temperature. Repeat this step once.

Wash the resin with DMF (5x).

o-NBS Deprotection:

Add a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.

Shake for 5 minutes at room temperature. Repeat this step once.

Wash the resin with DMF (5x) and DCM (5x).

Fmoc Protection:

Add a solution of Fmoc-OSu (5 equivalents) and DIEA (10 equivalents) in DCM.

Shake for 2 hours at room temperature.

Wash the resin with DCM (5x), DMF (5x), and DCM (5x).

Cleavage from Resin:

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room

temperature.

Filter the resin and collect the filtrate.

Precipitate the product by adding cold diethyl ether.
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Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Data Presentation
The following table summarizes the quantitative data for the synthesis of Fmoc-N-Me-Thr(tBu)-

OH using the two different methylating agents as reported by Román et al. (2023).[1][2]

Parameter
Strategy A (Dimethyl
Sulfate)

Strategy B (Methyl Iodide)

Starting Material Fmoc-Thr(tBu)-OH Fmoc-Thr(tBu)-OH

Methylating Agent Dimethyl sulfate Methyl iodide

Base DBU DBU

Solvent DMF DMF

Theoretical Yield (%) 95 92

Purity (%) >95 >95

Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of Fmoc-N-Me-

Thr(tBu)-OH.

On-Resin Operations

1. Load Fmoc-Thr(tBu)-OH
on 2-CTC Resin

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. o-NBS Protection
(o-NBS-Cl, Collidine)

4. N-Methylation
(DBU, (CH3)2SO4 or CH3I)

5. o-NBS Deprotection
(Mercaptoethanol, DBU)

6. Fmoc Protection
(Fmoc-OSu, DIEA)

7. Cleavage from Resin
(TFA/TIS/H2O) Fmoc-N-Me-Thr(tBu)-OH

Click to download full resolution via product page

Caption: Solid-phase synthesis workflow for Fmoc-N-Me-Thr(tBu)-OH.

Conclusion
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The described solid-phase protocol provides an efficient and high-yielding method for the

synthesis of Fmoc-N-Me-Thr(tBu)-OH. This approach, utilizing a 2-CTC resin, allows for the

straightforward purification of the final product by simple precipitation. Both dimethyl sulfate

and methyl iodide are effective methylating agents in this procedure, affording the desired

product in high purity. This methodology is well-suited for the routine laboratory synthesis of

this and other Fmoc-protected N-methylated amino acids for use in peptide research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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